
(1R,2R)-1,2-Dichlorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Dichlorocyclopropane is a chiral cyclopropane derivative with two chlorine atoms attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1R,2R)-1,2-Dichlorocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For example, the reaction of an alkene with a diazo compound in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopropane carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Cyclopropane derivatives with different functional groups.
Reduction: Cyclopropane derivatives with hydrogen or other substituents.
Oxidation: Cyclopropane carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
(1R,2R)-1,2-Dichlorocyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-Dichlorocyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atoms and the strained cyclopropane ring, which can undergo ring-opening reactions and other transformations. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1,2-Dichlorocyclopropane: The enantiomer of (1R,2R)-1,2-Dichlorocyclopropane with similar chemical properties but different stereochemistry.
1,2-Dibromocyclopropane: A similar compound with bromine atoms instead of chlorine.
1,2-Diiodocyclopropane: A similar compound with iodine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms also imparts distinct chemical properties compared to its bromine and iodine analogs.
Propriétés
Numéro CAS |
39199-87-6 |
|---|---|
Formule moléculaire |
C3H4Cl2 |
Poids moléculaire |
110.97 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dichlorocyclopropane |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1 |
Clé InChI |
YYQKBUMQNFGUGI-PWNYCUMCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1Cl)Cl |
SMILES canonique |
C1C(C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


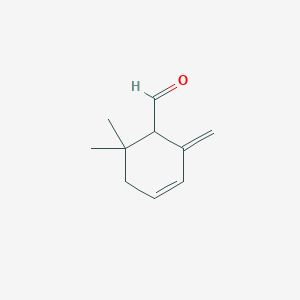
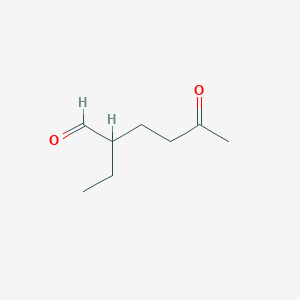
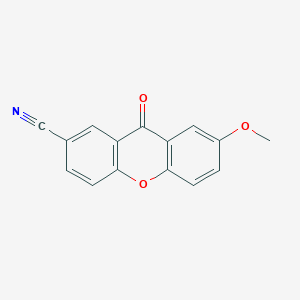
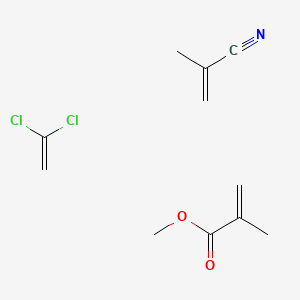
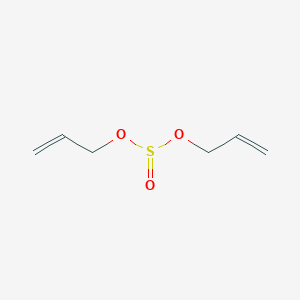
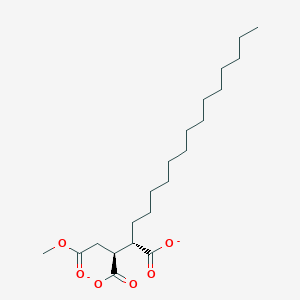
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

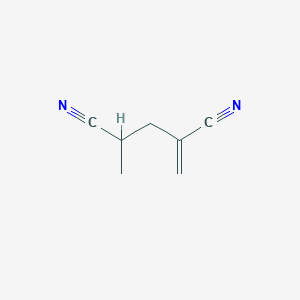
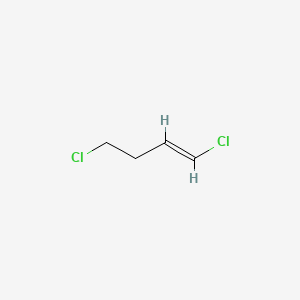
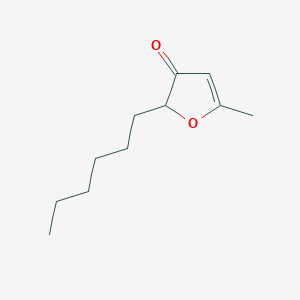
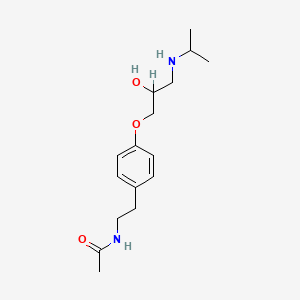

![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
